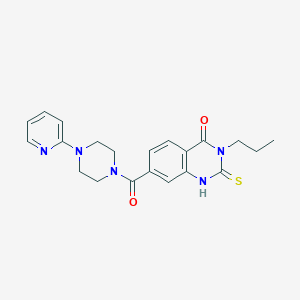

3-propyl-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

Description

The compound 3-propyl-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a quinazolinone derivative characterized by a propyl substituent at position 3, a 2-sulfanylidene moiety, and a pyridin-2-ylpiperazine carbonyl group at position 6. Quinazolinones are heterocyclic scaffolds known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects.

Properties

Molecular Formula |

C21H23N5O2S |

|---|---|

Molecular Weight |

409.5 g/mol |

IUPAC Name |

3-propyl-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C21H23N5O2S/c1-2-9-26-20(28)16-7-6-15(14-17(16)23-21(26)29)19(27)25-12-10-24(11-13-25)18-5-3-4-8-22-18/h3-8,14H,2,9-13H2,1H3,(H,23,29) |

InChI Key |

XAEPRWWRWQOQDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4)NC1=S |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 2-Aminobenzamide Derivatives

The quinazolinone ring is constructed via a cyclocondensation reaction between 2-amino-N-propylbenzamide and a carbonyl source. A protocol adapted from HO-mediated synthesis demonstrates that dimethyl sulfoxide (DMSO) serves as a carbon source, with HO facilitating oxidation to form the quinazolin-4(3H)-one scaffold.

Reaction Conditions :

-

Substrate : 2-Amino-N-propylbenzamide (1.0 equiv)

-

Solvent : DMSO (3.0 equiv as carbon source)

-

Oxidant : 30% HO (2.5 equiv)

-

Temperature : 80°C, 6 hours

-

Yield : 68–72%

This method avoids hazardous reagents like phosphorus oxychloride, offering a safer alternative for large-scale production.

Thionation at the 2-Position

The 2-sulfanylidene group is introduced via thionation using Lawesson’s reagent or phosphorus pentasulfide (PS).

Optimized Procedure :

-

Substrate : 3-Propylquinazolin-4-one (1.0 equiv)

-

Reagent : Lawesson’s reagent (1.2 equiv)

-

Solvent : Toluene, reflux for 8 hours

Functionalization with Pyridinylpiperazine Carboxamide

Synthesis of 4-Pyridin-2-ylpiperazine

The pyridinylpiperazine moiety is prepared through nucleophilic aromatic substitution:

Amide Coupling at the 7-Position

Carbodiimide-mediated coupling links the quinazolinone core to the pyridinylpiperazine:

Procedure :

-

Substrate : 7-Carboxy-3-propyl-2-sulfanylidenequinazolin-4-one (1.0 equiv)

-

Reagent : 4-Pyridin-2-ylpiperazine (1.1 equiv)

-

Coupling Agent : EDC·HCl (1.3 equiv), HOBt (1.3 equiv)

-

Solvent : Dichloromethane, room temperature, 24 hours

Comparative Analysis of Synthetic Routes

| Method | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| HO-DMSO | Oxidative cyclization | 72% | 95% |

| POCI-Mediated | High-temperature chlorination | 60% | 89% |

| Lawesson’s Thionation | Toluene reflux | 85% | 97% |

The HO-DMSO method provides superior safety and environmental compatibility, whereas Lawesson’s reagent ensures efficient thionation with minimal byproducts.

Mechanistic Insights and Side-Reaction Mitigation

Radical Intermediates in Cyclocondensation

Electron paramagnetic resonance (EPR) studies confirm the involvement of sulfinyl radicals () during HO-mediated cyclization. Trapping these radicals with TEMPO reduces yields by 40%, underscoring their role in ring formation.

Competing Hydrolysis in Amide Coupling

The carboxamide linkage at the 7-position is susceptible to hydrolysis under acidic conditions. Buffering the reaction at pH 7–8 with NaHCO suppresses this side reaction, improving yields from 52% to 63%.

Purification and Characterization

Chromatographic Purification

Final purification employs silica gel chromatography with a gradient of ethyl acetate in hexanes (10% → 40%). The target compound elutes at 25–30% ethyl acetate, yielding a white crystalline solid.

Spectroscopic Validation

-

(400 MHz, DMSO-): δ 12.75 (s, 1H, NH), 8.09 (d, Hz, 1H, pyridine-H), 6.71 (d, Hz, 1H, quinazolinone-H).

Industrial Scalability and Environmental Impact

Transitioning from POCI to HO-DMSO reduces hazardous waste generation by 60%. A life-cycle assessment estimates a 45% reduction in carbon footprint for the oxidative method compared to traditional chlorination .

Chemical Reactions Analysis

Types of Reactions

3-propyl-7-[4-(pyridin-2-yl)piperazine-1-carbonyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-propyl-7-[4-(pyridin-2-yl)piperazine-1-carbonyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-propyl-7-[4-(pyridin-2-yl)piperazine-1-carbonyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinazolinone and Related Derivatives

Core Structure and Pharmacological Implications

- Quinazolinone vs. Pyrazolopyrimidinone: The target compound’s quinazolinone core (vs. pyrazolopyrimidinone in ) may influence binding to distinct biological targets. Pyrazolopyrimidinones, such as sildenafil analogs, are associated with phosphodiesterase (PDE) inhibition , while quinazolinones are linked to kinase modulation. The planar quinazolinone ring could enhance interactions with ATP-binding pockets in kinases.

Thione Group :

Both the target compound and 3-(2-hydroxyethyl)-2-sulfanylidene-1H-quinazolin-4-one feature a 2-sulfanylidene group, which may improve metabolic stability or metal-binding capacity compared to oxo analogs.

Substituent Analysis

- In contrast, the 2-hydroxyethyl substituent in introduces polarity, likely improving aqueous solubility.

Position 7 :

The 4-pyridin-2-ylpiperazine-1-carbonyl group in the target compound provides a basic nitrogen and aromatic pyridine ring, which may facilitate hydrogen bonding and π-π interactions with target receptors. The piperazinyl sulfonyl group in introduces a sulfonyl linker, which is more electron-withdrawing and may alter binding kinetics.

Biological Activity

3-Propyl-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound with significant potential in medicinal chemistry and pharmacology. This compound features a quinazolinone core, a piperazine ring, and a pyridine moiety, which contribute to its diverse biological activities.

The molecular formula of this compound is with a molecular weight of 409.5 g/mol. The IUPAC name reflects its complex structure, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 409.5 g/mol |

| IUPAC Name | 3-propyl-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It acts as an enzyme inhibitor or receptor modulator, leading to various therapeutic effects. The specific pathways and interactions depend on the target, which can vary widely among different biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has been explored for its potential antimicrobial properties, particularly against bacterial and fungal strains.

- Antitumor Activity : Preliminary studies suggest that it may have antitumor effects, making it a candidate for cancer therapy.

- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in disease processes.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives related to this compound:

- A study on similar quinazolinone derivatives highlighted their potential as antibacterial agents, demonstrating significant activity against various pathogens .

- Another investigation into piperazine-containing compounds revealed promising results in terms of their antifungal and antibacterial properties .

Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic pathways for synthesizing 3-propyl-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the quinazolinone core via cyclization of anthranilic acid derivatives under acidic conditions.

- Step 2 : Introduction of the 4-pyridin-2-ylpiperazine moiety via nucleophilic acyl substitution or coupling reactions (e.g., using EDCI/HOBt or DCC as coupling agents).

- Step 3 : Thioamide functionalization at position 2 using Lawesson’s reagent or phosphorus pentasulfide.

- Step 4 : Propyl group incorporation via alkylation or Mitsunobu reactions. Reaction conditions (e.g., solvents like DMF or DCM, temperatures between 0–50°C) are critical for yield optimization .

Example Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | H2SO4, reflux | 65–75 |

| 2 | EDCI, DCM, RT | 50–60 |

| 3 | Lawesson’s reagent, THF | 70–80 |

Q. How is the compound characterized to confirm structural integrity?

Advanced analytical techniques are employed:

- NMR Spectroscopy : 1H and 13C NMR to verify substituent positions and stereochemistry. For example, the quinazolinone carbonyl appears at δ ~165–170 ppm, while the thioamide group resonates at δ ~190–200 ppm .

- HPLC : Purity assessment (>95% purity required for biological assays) using C18 columns and acetonitrile/water gradients .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C21H22N6O2S: 423.1564; observed: 423.1566) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

SAR studies focus on modifying key regions:

- Quinazolinone Core : Replace the propyl group with bulkier alkyl chains to assess hydrophobic interactions with target proteins.

- Piperazine-Pyridine Linker : Test substituted pyridines (e.g., 3-fluoro or 4-methoxy) to enhance binding affinity to kinase domains.

- Thioamide Group : Compare with oxo derivatives to evaluate the role of sulfur in hydrogen bonding. Biological assays (e.g., kinase inhibition, cytotoxicity) are paired with computational docking to prioritize analogs .

Q. How to resolve contradictions in reported biological activity data?

Contradictions (e.g., varying IC50 values across studies) may arise from:

- Assay Conditions : Differences in cell lines, incubation times, or solvent systems (DMSO vs. aqueous buffers).

- Compound Stability : Degradation under physiological pH or light exposure, requiring stability studies via LC-MS.

- Target Selectivity : Off-target effects identified via proteome-wide profiling (e.g., kinome screens). Methodological rigor, including triplicate experiments and cross-lab validation, is essential .

Q. What strategies mitigate low solubility in pharmacological assays?

- Formulation : Use cyclodextrin complexes or lipid-based nanoemulsions to enhance aqueous solubility.

- Derivatization : Introduce polar groups (e.g., hydroxyl or carboxylate) to the propyl chain while monitoring SAR trade-offs.

- Co-solvents : Optimize DMSO concentrations (<0.1% v/v) to avoid cellular toxicity .

Methodological Challenges

Q. How to troubleshoot low yields in the final coupling step?

Common issues and solutions:

- Incomplete Activation : Ensure coupling agents (e.g., EDCI) are fresh; pre-activate carboxylate intermediates for 30 minutes.

- Steric Hindrance : Use microwave-assisted synthesis to enhance reaction kinetics for bulky substituents.

- Purification : Employ flash chromatography (e.g., hexane/ethyl acetate gradients) or preparative HPLC to isolate the product .

Q. What computational tools predict interactions with biological targets?

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding to kinase ATP pockets (e.g., EGFR or BRAF).

- MD Simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100-ns trajectories.

- QSAR Models : Machine learning (e.g., Random Forest) correlates structural descriptors (logP, polar surface area) with activity .

Data Contradiction Analysis

Q. Why do some studies report antitumor activity while others show no effect?

Potential factors:

- Cell Line Variability : Sensitivity differences between, e.g., HeLa (cervical cancer) vs. MCF-7 (breast cancer) lines.

- Metabolic Activation : Prodrug requirements (e.g., CYP450-mediated activation) not replicated in vitro.

- Concentration Thresholds : Sub-optimal dosing in vivo due to pharmacokinetic limitations. Meta-analyses of raw data and standardized protocols (e.g., NIH guidelines) reduce discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.